29% Lower Molecular Weight Versus Benzylsulfonyl Analog Improves Ligand Efficiency Metrics
The target compound (MW 221.28 g/mol) is 29% lighter than the structurally closest benzylsulfonyl analog, 3-benzylsulfonyl-N-(oxolan-2-ylmethyl)propanamide (MW 311.4 g/mol) . Lower molecular weight in a closely related scaffold typically correlates with improved passive permeability and reduced off-target binding, as established in compound optimization frameworks [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 221.28 g/mol |
| Comparator Or Baseline | 3-Benzylsulfonyl-N-(oxolan-2-ylmethyl)propanamide, MW 311.4 g/mol |
| Quantified Difference | 29% reduction |
| Conditions | Calculated from molecular formula (C8H15NO4S vs C15H21NO4S) |
Why This Matters
A 29% lower MW directly enhances the probability of meeting lead-likeness criteria and improves ligand efficiency indices, making the target compound a more attractive starting point for fragment-based or lead-generation campaigns.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. View Source
